3-Bromo-2-(piperidin-1-yl)pyridine
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Overview
Description
3-Bromo-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the third position and a piperidine ring attached to the second position of a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(piperidin-1-yl)pyridine typically involves the bromination of 2-piperidin-1-ylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki coupling or Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the piperidine or pyridine rings.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Buchwald-Hartwig Amination: Employs palladium catalysts and amines in the presence of a base.
Major Products:
Substituted Pyridines: Products from substitution reactions where the bromine atom is replaced by various functional groups.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions altering the functional groups on the pyridine or piperidine rings.
Scientific Research Applications
3-Bromo-2-(piperidin-1-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
- 2-Bromo-3-piperidin-1-ylpyridine
- 3-Chloro-2-piperidin-1-ylpyridine
- 2-Piperidin-1-ylpyridine
Comparison: 3-Bromo-2-(piperidin-1-yl)pyridine is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and binding properties compared to its analogs. The presence of the bromine atom at the third position allows for selective reactions that may not be possible with other similar compounds .
Properties
IUPAC Name |
3-bromo-2-piperidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNXRQJABSSMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298609 |
Source
|
Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-99-0 |
Source
|
Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24255-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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